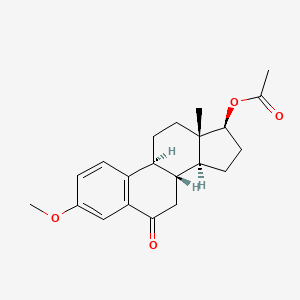
17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C21H26O4 and a molecular weight of 342.43 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol involves multiple steps, starting from estradiol. The key steps include:
Acetylation: Introduction of an acetyl group at the 17th position.
Methylation: Addition of a methyl group at the 3rd position.
Oxidation: Formation of a keto group at the 6th position.
These reactions typically require specific reagents and conditions, such as acetic anhydride for acetylation, methyl iodide for methylation, and oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents.
Purification: Techniques like crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like PBr3 for bromination.
Major Products
The major products formed from these reactions include various derivatives of estradiol with different functional groups, which can be used for further research and applications .
Aplicaciones Científicas De Investigación
17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in pathways regulating cell growth, differentiation, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
17α-Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Estrone: Another naturally occurring estrogen with a similar structure.
Uniqueness
17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol is unique due to its specific modifications, which enhance its stability and bioavailability compared to its parent compound, estradiol. These modifications also allow for more precise control in research applications .
Propiedades
Fórmula molecular |
C21H26O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H26O4/c1-12(22)25-20-7-6-18-16-11-19(23)17-10-13(24-3)4-5-14(17)15(16)8-9-21(18,20)2/h4-5,10,15-16,18,20H,6-9,11H2,1-3H3/t15-,16-,18+,20+,21+/m1/s1 |
Clave InChI |
ZPNICKIKMXJXOR-WDMKGZBDSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


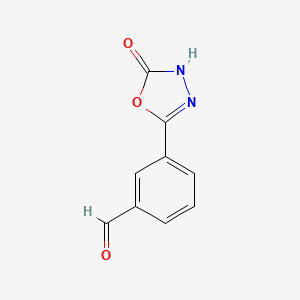
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
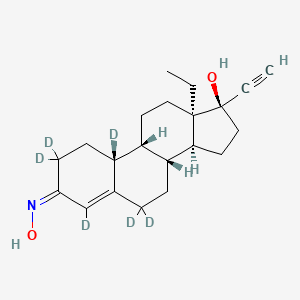
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
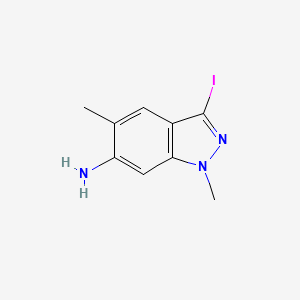
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
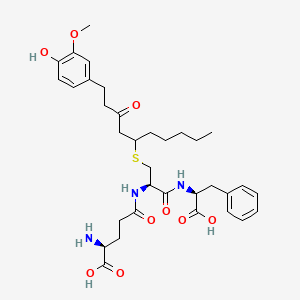
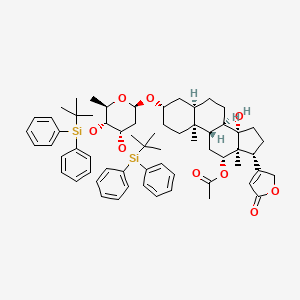
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
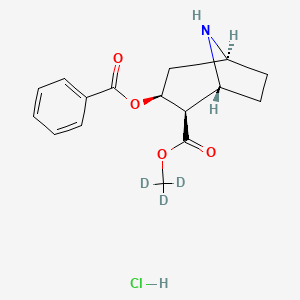
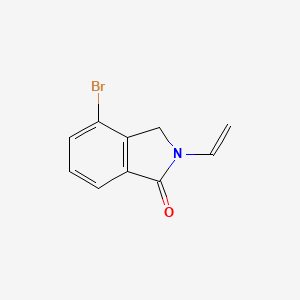
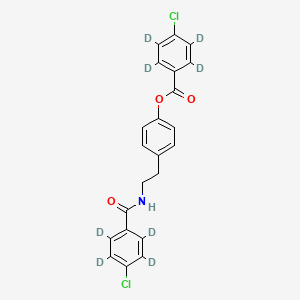
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
